![molecular formula C20H34O9S B11827233 1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate](/img/structure/B11827233.png)
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate is an organic compound with the molecular formula C20H34O9S. It is known for its unique structure, which includes a phenyl group and multiple ether linkages, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate can be synthesized through an esterification reaction. The starting material, 1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol, is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reacting with an amine would yield an amine derivative of the original compound.
Hydrolysis: The primary products are 1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol and methanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is displaced by a nucleophile, leading to the formation of a new chemical bond. This property is exploited in various synthetic applications, including the modification of biomolecules and the synthesis of complex organic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol: The precursor to the methanesulfonate derivative, used in similar applications but lacks the leaving group functionality.
Polyethylene Glycol (PEG) Derivatives: Compounds with similar ether linkages, used in drug delivery and as surfactants.
Uniqueness
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate is unique due to its combination of a phenyl group and multiple ether linkages, along with the presence of a methanesulfonate leaving group. This makes it highly versatile in synthetic chemistry and various industrial applications .
Eigenschaften
Molekularformel |
C20H34O9S |
---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C20H34O9S/c1-30(21,22)29-18-17-27-14-13-25-10-9-23-7-8-24-11-12-26-15-16-28-19-20-5-3-2-4-6-20/h2-6H,7-19H2,1H3 |
InChI-Schlüssel |
UZGFSNAKDHRCTE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.